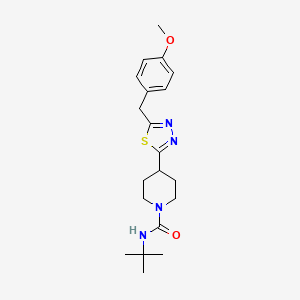

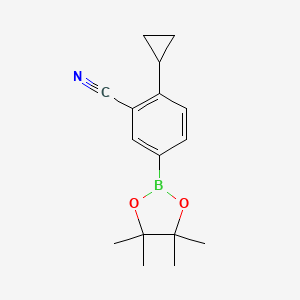

![molecular formula C19H17ClN2O4S B2719799 N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide CAS No. 922894-64-2](/img/structure/B2719799.png)

N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, also known as CFMSB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Characterization Techniques

Research into N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide and related compounds often focuses on synthesis and characterization to understand their chemical properties and potential applications. For instance, the study by Yang Hong et al. (2015) on the synthesis and characterization of tritium-labeled compounds featuring benzamide functionality explores advanced labeling techniques using an organoiridium catalyst, which can be essential for tracking the distribution and interaction of these compounds in various environments (Yang Hong et al., 2015).

Chemical Reactions and Modifications

Understanding the chemical reactions and modifications that N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide can undergo is crucial for its application in material science, pharmaceuticals, and chemical synthesis. S. Protti et al. (2012) demonstrated a metal-free photochemical route to synthesize 2-substituted benzo[b]furans, highlighting an environmentally friendly procedure that could be relevant for modifications of similar compounds (S. Protti et al., 2012).

Advanced Materials and Bioactivity

Compounds with the furan and benzamide moieties, similar to N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, have potential applications in creating advanced materials with unique properties, such as antimicrobial activities or specific chemical reactivities. The research by Carmen Limban et al. (2011) on thiourea derivatives illustrates the exploration of antimicrobial activities, which could be relevant for understanding the bioactivity of similar compounds (Carmen Limban et al., 2011).

Molecular Interaction Studies

Investigating the molecular interactions of compounds like N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide with biological targets or other chemical entities can provide insights into their mechanism of action and potential therapeutic uses. For example, J. Shim et al. (2002) detailed the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, offering a foundation for understanding how similar compounds might interact with molecular targets (J. Shim et al., 2002).

properties

IUPAC Name |

N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c1-22(13-15-5-4-12-26-15)27(24,25)16-10-8-14(9-11-16)19(23)21-18-7-3-2-6-17(18)20/h2-12H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXJKLUUVNIMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2719716.png)

![N-(furan-2-ylmethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719724.png)

![N1-(furan-2-ylmethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2719731.png)

![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)

![4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)